

In-Depth Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the bifunctional fluorescent molecule **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**, focusing on its physicochemical properties, applications in bioconjugation, and its role as a tool in advanced life sciences research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular characteristics of **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** are essential for its application in quantitative and stoichiometric experimental designs. The molecule combines a fluorescent Cy5 core with two distinct polyethylene glycol (PEG) linkers, each with a specific functional group for versatile conjugation strategies.

Property	Value	Source
Molecular Formula	C ₆₃ H ₉₉ ClN ₂ O ₁₇	[1][2][3]
Molecular Weight	1191.92 g/mol	[1]
CAS Number	2107273-10-7	[1][2]
Excitation Maximum (λ _{ex})	~649 nm	[4]
Emission Maximum (λ _{em})	~667 nm	[4]

The constituent parts of the molecule include:

- m-PEG9-amine: A nine-unit methoxy-terminated PEG chain with a terminal amine group. Its approximate molecular weight is 427.5 g/mol .[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- propargyl-PEG8-amine: An eight-unit PEG chain functionalized with a terminal propargyl group (for click chemistry) and an amine. Its approximate molecular weight is 407.5 g/mol .
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Cy5 Core: A cyanine dye providing far-red fluorescence, ideal for minimizing background autofluorescence in biological samples.[\[15\]](#)

Experimental Protocols & Applications

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a versatile tool for bioconjugation. The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[\[1\]](#) This molecule is frequently used as a fluorescent, PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.[\[1\]](#)

Protocol: Labeling an Azide-Modified Protein via CuAAC

This protocol describes a general method for conjugating **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

- **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**
- Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4
- Copper(II) sulfate (CuSO₄) solution (10 mM)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)
- Sodium ascorbate solution (100 mM, freshly prepared)
- DMSO (Dimethyl sulfoxide)

- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

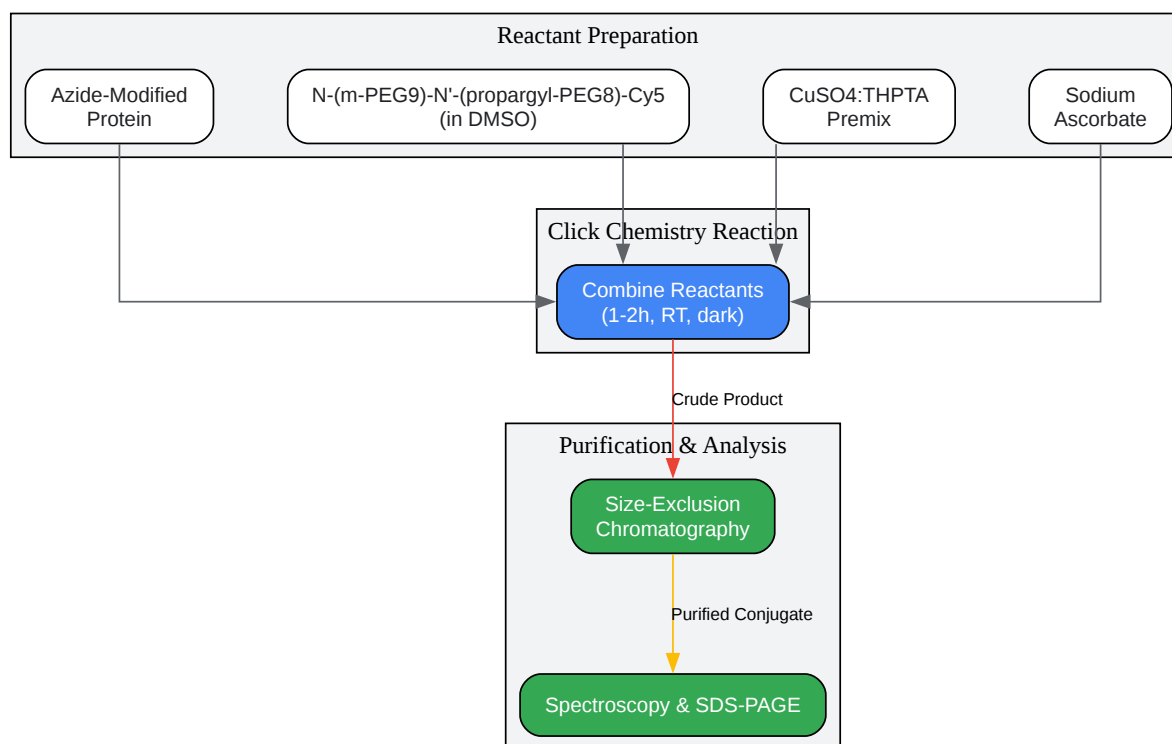
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** in DMSO.
 - Prepare a fresh 100 mM solution of sodium ascorbate in water.
 - Prepare the catalyst premix: Mix CuSO₄ and THPTA solutions in a 1:5 molar ratio.
- Conjugation Reaction:
 - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
 - Add the **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** stock solution to achieve a 5- to 10-fold molar excess over the protein.
 - Add the CuSO₄:THPTA catalyst premix to a final copper concentration of 100-200 μM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled protein.
- Characterization:
 - Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5).

- Analyze the labeled protein using SDS-PAGE and in-gel fluorescence scanning to verify covalent attachment and purity.

Visualizations

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the bioconjugation protocol described above.

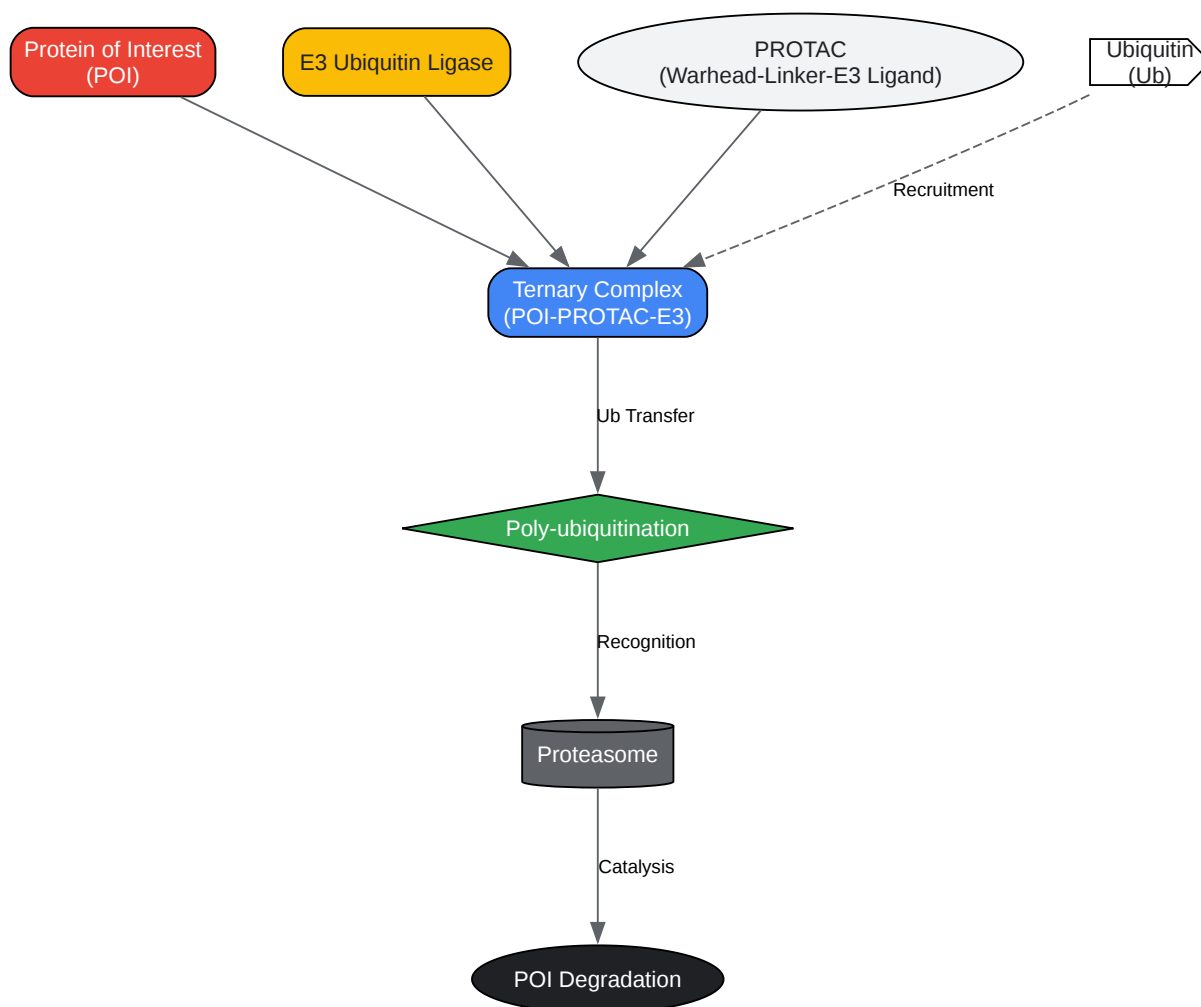


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Caption: Workflow for labeling an azide-modified protein using CuAAC click chemistry.

Conceptual Signaling Pathway: PROTAC Action

This molecule can serve as a linker to create a PROTAC. The diagram below shows the conceptual mechanism of action for a hypothetical PROTAC designed with this linker to target and degrade a protein of interest (POI).



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Caption: Mechanism of PROTAC-mediated protein degradation.

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